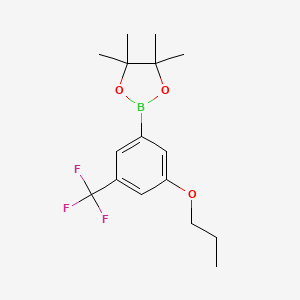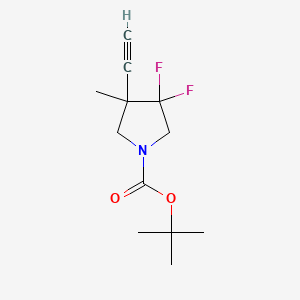
Tert-butyl 3-ethynyl-4,4-difluoro-3-methyl-pyrrolidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl 3-ethynyl-4,4-difluoro-3-methyl-pyrrolidine-1-carboxylate is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structural features, including the presence of ethynyl and difluoro groups, which contribute to its distinct chemical properties.
準備方法
The synthesis of tert-butyl 3-ethynyl-4,4-difluoro-3-methyl-pyrrolidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring is constructed through a cyclization reaction involving appropriate precursors.
Introduction of the Ethynyl Group: The ethynyl group is introduced via a Sonogashira coupling reaction, which involves the reaction of an alkyne with an aryl or vinyl halide in the presence of a palladium catalyst.
Incorporation of the Difluoro Groups: The difluoro groups are typically introduced through a fluorination reaction using reagents such as diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.
Protection of the Carboxylate Group: The carboxylate group is protected using tert-butyl chloroformate to form the tert-butyl ester.
Industrial production methods for this compound may involve optimization of these synthetic steps to improve yield and scalability.
化学反応の分析
Tert-butyl 3-ethynyl-4,4-difluoro-3-methyl-pyrrolidine-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds using oxidizing agents such as potassium permanganate or osmium tetroxide.
Reduction: The compound can undergo reduction reactions, particularly at the ethynyl group, to form alkenes or alkanes using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The difluoro groups can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the fluorine atoms.
Addition: The ethynyl group can undergo addition reactions with various electrophiles, leading to the formation of substituted alkenes or alkynes.
Common reagents and conditions used in these reactions include palladium catalysts, hydrogen gas, oxidizing agents, and nucleophiles. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
科学的研究の応用
Tert-butyl 3-ethynyl-4,4-difluoro-3-methyl-pyrrolidine-1-carboxylate has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a precursor in the synthesis of drug candidates.
Industry: It is used in the development of new materials and chemical processes, particularly those involving fluorinated compounds.
作用機序
The mechanism of action of tert-butyl 3-ethynyl-4,4-difluoro-3-methyl-pyrrolidine-1-carboxylate involves its interactions with specific molecular targets and pathways. The ethynyl and difluoro groups contribute to its reactivity and binding affinity with various biological molecules. The compound may act as an inhibitor or modulator of specific enzymes or receptors, leading to changes in cellular processes and signaling pathways.
類似化合物との比較
Tert-butyl 3-ethynyl-4,4-difluoro-3-methyl-pyrrolidine-1-carboxylate can be compared with other similar compounds, such as:
Tert-butyl 3-ethynyl-4,4-difluoro-3-methyl-piperidine-1-carboxylate: This compound has a similar structure but with a piperidine ring instead of a pyrrolidine ring.
This compound: This compound has similar functional groups but may differ in the position or number of substituents.
特性
分子式 |
C12H17F2NO2 |
|---|---|
分子量 |
245.27 g/mol |
IUPAC名 |
tert-butyl 3-ethynyl-4,4-difluoro-3-methylpyrrolidine-1-carboxylate |
InChI |
InChI=1S/C12H17F2NO2/c1-6-11(5)7-15(8-12(11,13)14)9(16)17-10(2,3)4/h1H,7-8H2,2-5H3 |
InChIキー |
ZSBLZLMCULUTRF-UHFFFAOYSA-N |
正規SMILES |
CC1(CN(CC1(F)F)C(=O)OC(C)(C)C)C#C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


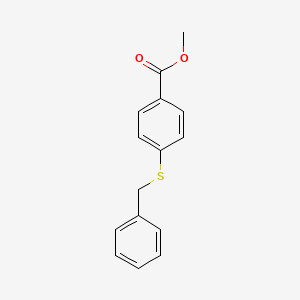
![[(4S,5S)-2-[3-[(4S,5S)-1-benzoyl-4,5-diphenyl-4,5-dihydroimidazol-2-yl]benzene-2-id-1-yl]-4,5-diphenyl-4,5-dihydroimidazol-1-yl]-phenylmethanone;bromopalladium(1+)](/img/structure/B14024631.png)
![Tert-butyl 6-oxo-5,6-dihydrospiro[cyclopenta[B]pyridine-7,4'-piperidine]-1'-carboxylate](/img/structure/B14024638.png)
![(S)-DI-Tert-butyl2-azaspiro[4.4]nonane-2,3-dicarboxylate](/img/structure/B14024642.png)


![5-allyl 3-ethyl 6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-3,5(4H)-dicarboxylate](/img/structure/B14024664.png)
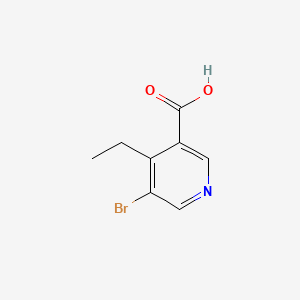

![(R)-1-(2,2-Difluorobenzo[D][1,3]dioxol-5-YL)-2,2-dimethylpropan-1-amine hydrochloride](/img/structure/B14024683.png)
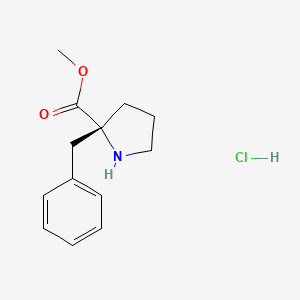
![2-[(1R)-1-aminoethyl]-6-(trifluoromethyl)pyridin-4-amine;dihydrochloride](/img/structure/B14024691.png)

